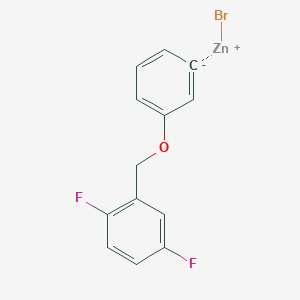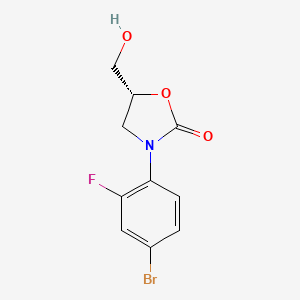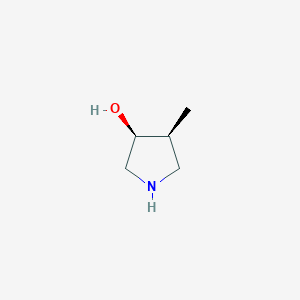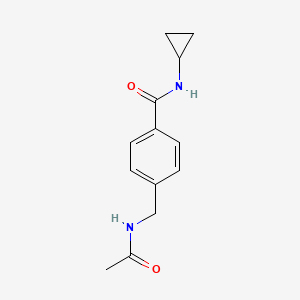
4-(acetamidomethyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetamidomethyl)-N-cyclopropylbenzamide is an organic compound with a complex structure that includes an acetamidomethyl group and a cyclopropyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(acetamidomethyl)-N-cyclopropylbenzamide typically involves multiple steps. One common method starts with the acylation of benzylamine to form N-cyclopropylbenzamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and acetamide to introduce the acetamidomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-(Acetamidomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
科学的研究の応用
4-(Acetamidomethyl)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(acetamidomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The acetamidomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 4-(Acetamidomethyl)benzoate
- N-cyclopropylbenzamide
- 4-(Acetamidomethyl)-N-methylbenzamide
Comparison: Compared to similar compounds, 4-(acetamidomethyl)-N-cyclopropylbenzamide is unique due to the presence of both the acetamidomethyl and cyclopropyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
4-(acetamidomethyl)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-8-10-2-4-11(5-3-10)13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
WJWNZEAMSWPONQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)

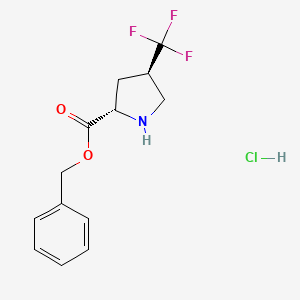
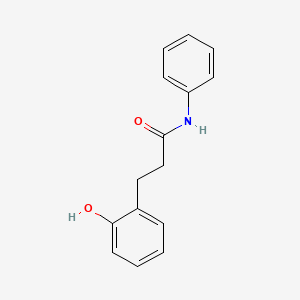
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
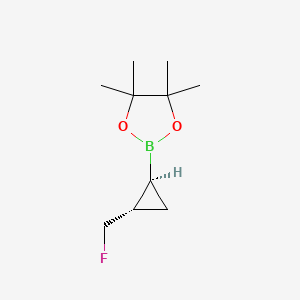
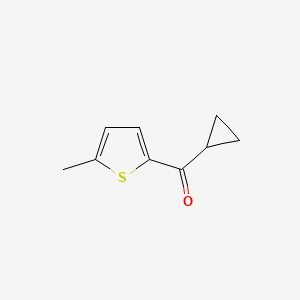
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
